molecular formula C7H3I3O2 B3028406 2,4,6-Triiodobenzoic acid CAS No. 2012-31-9

2,4,6-Triiodobenzoic acid

Cat. No.: B3028406
CAS No.: 2012-31-9
M. Wt: 499.81 g/mol
InChI Key: CRVYPNHLIAWRNV-UHFFFAOYSA-N
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Description

2,4,6-Triiodobenzoic acid is a key chemical scaffold in scientific research, primarily recognized as a critical precursor in the synthesis of iodinated contrast agents. Its molecular structure, featuring three iodine atoms on a benzoic acid ring, is engineered for high radiodensity. This makes derivatives of this compound, such as Acetrizoic Acid and other related molecules like 3-Amino-2,4,6-triiodobenzoic acid and 3,5-Diamino-2,4,6-triiodobenzoic acid , invaluable in the development of X-ray imaging materials. These compounds are fundamental in non-clinical research for method development and analytical testing. The sodium salt of a closely related derivative, 3,5-Diacetamido-2,4,6-triiodobenzoic acid, further underscores the utility of this chemical family in creating water-soluble formulations for various research applications . This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly for Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVYPNHLIAWRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)C(=O)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173938
Record name Benzoic acid, 2,4,6-triiodo-
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Molecular Weight

499.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-31-9
Record name 2,4,6-Triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-triiodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-triiodo-
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Foundational & Exploratory

What are the physical and chemical properties of 2,4,6-Triiodobenzoic acid?

[1]

Executive Summary

2,4,6-Triiodobenzoic acid (CAS: 2012-31-9) is a highly specialized organoiodine scaffold primarily utilized in the synthesis of radiopaque X-ray contrast media.[1][2][3] It is characterized by significant steric hindrance due to the iodine atoms at the ortho positions (2,6), which profoundly influences its chemical reactivity and acidity.[4]

CRITICAL ISOMER DISTINCTION: Researchers must distinguish this compound from 2,3,5-Triiodobenzoic acid (TIBA) (CAS: 88-82-4).

  • 2,3,5-TIBA: A well-known auxin polar transport inhibitor used in plant physiology.

  • 2,4,6-TIBA: A synthetic intermediate for pharmaceutical contrast agents (e.g., Acetrizoic acid, Diatrizoic acid). It does not typically function as an auxin inhibitor due to its symmetrical substitution pattern which prevents the necessary binding interactions observed with the 2,3,5-isomer.

Physicochemical Characterization

The physical behavior of 2,4,6-triiodobenzoic acid is dominated by the electron-withdrawing nature and steric bulk of the three iodine atoms.[4]

Table 1: Physical Constants & Properties
PropertyValue / DescriptionNotes
Molecular Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol High molecular weight due to iodine (126.9 amu × 3).[1]
Appearance White to off-white crystalline powderDiscolors (yellow/brown) upon light exposure (iodine liberation).
Melting Point 150°C – 155°CDistinct from the 2,3,5-isomer (MP ~220-225°C).
pKa (Predicted) ~1.34 ± 0.10Significantly more acidic than benzoic acid (pKa 4.20) due to the ortho effect and inductive withdrawal.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic iodine atoms dominate the solvation profile.
Solubility (Organics) SolubleEthanol, DMSO, DMF, Acetone.
Solubility (Alkali) SolubleDissolves in NaOH/KOH/Na₂CO₃ forming the carboxylate salt.
Structural Analysis: Steric Inhibition of Resonance (SIR)

The iodine atoms at positions 2 and 6 force the carboxylic acid group out of the plane of the benzene ring.

  • Consequence 1 (Acidity): The carboxyl group cannot conjugate with the aromatic ring. This loss of resonance stabilization in the neutral molecule, combined with the strong inductive electron withdrawal (-I effect) of the iodines, stabilizes the carboxylate anion, drastically lowering the pKa (increasing acidity).

  • Consequence 2 (Reactivity): The carbonyl carbon is shielded from nucleophilic attack. Standard esterification methods (Fisher esterification) often fail; acid chloride pathways (using SOCl₂) are required.

Chemical Synthesis & Mechanism[6][7]

The synthesis of 2,4,6-triiodobenzoic acid derivatives typically proceeds via electrophilic aromatic substitution on an activated ring (e.g., 3-aminobenzoic acid), followed by modification of the amino group. Direct iodination of benzoic acid is difficult due to ring deactivation.

Protocol: Iodination of 3-Aminobenzoic Acid

This protocol describes the formation of the 2,4,6-triiodo scaffold, a critical step in generating contrast media precursors.

Reagents:

  • 3-Aminobenzoic acid (Precursor)

  • Iodine Monochloride (ICl) (Iodinating agent)[3]

  • Hydrochloric Acid (Solvent/Catalyst)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminobenzoic acid in dilute HCl. The amine group is protonated, but the ring remains sufficiently activated for iodination relative to nitro- or unsubstituted benzoic acids.

  • Iodination: Add Iodine Monochloride (ICl) dropwise at 75–85°C.

    • Mechanism:[3][4][5][6] The iodine atom in ICl is electrophilic. It attacks the positions ortho and para to the amino group. Since the amino group directs ortho/para and the carboxyl group directs meta, the positions 2, 4, and 6 are synergistically activated.

  • Precipitation: The triiodinated product (3-amino-2,4,6-triiodobenzoic acid) precipitates as a solid due to increased hydrophobicity.

  • Purification: Filter the solid and wash with sodium bisulfite solution to remove unreacted iodine (brown color). Recrystallize from glacial acetic acid.

Synthesis Pathway Diagram[6]

SynthesisPathwayPrecursor3-Aminobenzoic Acid(Activated Ring)Intermediate3-Amino-2,4,6-Triiodobenzoic AcidPrecursor->Intermediate Electrophilic IodinationReagentIodine Monochloride (ICl)HCl, 80°CReagent->IntermediateDeaminationDeamination(NaNO2 / H3PO2)Intermediate->DeaminationAcetylationAcetylation(Ac2O)Intermediate->AcetylationProduct2,4,6-Triiodobenzoic Acid(Target Scaffold)Deamination->Product Diazotization & ReductionContrastAgentAcetrizoic Acid(Contrast Agent)Acetylation->ContrastAgent N-Acylation

Caption: Synthetic divergence of the 2,4,6-triiodo scaffold. The pathway splits to form either the parent acid (via deamination) or contrast agents (via acetylation).

Applications in Drug Development[3][7]

X-Ray Contrast Media (Primary Use)

2,4,6-Triiodobenzoic acid serves as the foundational "tri-iodo" scaffold for modern ionic and non-ionic contrast agents.[3]

  • Mechanism: Iodine has a high atomic number (Z=53) and high electron density, which efficiently absorbs X-rays (radiopacity).

  • Derivatives:

    • Acetrizoic Acid: The first tri-iodinated contrast agent.

    • Diatrizoic Acid: A di-acetamido derivative with lower toxicity and higher solubility.

  • Design Logic: The 2,4,6-substitution pattern is essential because it maximizes iodine content per molecule while maintaining chemical stability (the C-I bond is strong on the aromatic ring).

Biological Activity Note

While the 2,3,5-isomer is a potent auxin transport inhibitor, the 2,4,6-isomer shows negligible auxin inhibitory activity . In drug development, it is screened primarily for:

  • Thyroid Hormone Analogues: Due to structural similarity to thyroxine (T4).

  • Protein Binding: The hydrophobic iodine atoms can facilitate binding to albumin, affecting pharmacokinetics.

Analytical Methodologies

HPLC Protocol for Purity Analysis

Standard reverse-phase HPLC is the method of choice for quantifying 2,4,6-TIBA and separating it from partially iodinated impurities (e.g., mono- or di-iodobenzoic acids).

System Parameters:

  • Column: C18 (Octadecyl) or Phenyl-Hexyl, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20% -> 80% B (Linear Ramp)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Aromatic ring absorption) or 254 nm.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol or 50:50 MeCN:Water.

Self-Validating Check:

  • The 2,4,6-isomer is more hydrophobic than its mono/di-iodo precursors. It should elute after the starting materials.

  • If the peak shape is broad (tailing), the pH of the mobile phase is likely too high (ensure pH < pKa ~1.34 to keep the acid protonated).

References

  • PubChem. 2,3,5-Triiodobenzoic Acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

2,4,6-Triiodobenzoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,6-Triiodobenzoic Acid

Introduction

2,4,6-Triiodobenzoic acid is a pivotal chemical scaffold, primarily recognized in the scientific community as a critical precursor in the synthesis of iodinated X-ray contrast agents.[1] Its molecular architecture, distinguished by a benzoic acid core heavily substituted with three iodine atoms, is intentionally engineered to impart high radiodensity.[1][2] This intrinsic property makes its derivatives invaluable for enhancing the visibility of internal structures in medical imaging modalities like computed tomography (CT).[3] This guide offers a comprehensive technical overview of 2,4,6-triiodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental structure, physicochemical properties, synthesis protocols, analytical validation, and key applications, providing a robust resource grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The utility of 2,4,6-triiodobenzoic acid originates from its unique molecular structure. Understanding this structure and its resultant properties is fundamental to its application.

Chemical Structure Elucidation

The structure of 2,4,6-triiodobenzoic acid consists of a central benzene ring substituted with a carboxylic acid group at position 1, and three iodine atoms at positions 2, 4, and 6.[2] The strategic placement of these bulky, electron-dense iodine atoms is the primary reason for the molecule's high efficacy as a core for radiopaque agents.[1] The definitive three-dimensional arrangement of atoms in the solid state can be determined with exceptional precision using techniques like Single-Crystal X-ray Diffraction, which provides a detailed electron density map of the unit cell.[1]

Caption: Molecular Structure of 2,4,6-Triiodobenzoic Acid.

Key Physicochemical Data

The compound is typically a white to off-white crystalline solid.[4] Its key properties are summarized below, providing essential data for handling, formulation, and experimental design.

PropertyValueSource
IUPAC Name 2,4,6-triiodobenzoic acidPubChem[1]
CAS Number 2012-31-9Chemodex[4]
Molecular Formula C₇H₃I₃O₂Chemodex[4]
Molecular Weight 499.81 g/mol Chemodex, PubChem[4][5]
Monoisotopic Mass ~499.7267 g/mol Benchchem[1]
Appearance White to off-white powderChemodex[4]
Boiling Point 454.2°C at 760 mmHgChemodex[4]
Density 2.971 g/cm³Chemodex[4]
Solubility Soluble in chloroform or tolueneChemodex[4]

Synthesis and Purification

The synthesis of 2,4,6-triiodobenzoic acid is a cornerstone procedure for accessing the broader family of iodinated contrast agents. The process requires careful control of reaction conditions to ensure high yield and purity.

Mechanistic Overview of Electrophilic Iodination

The most common synthetic route involves the direct electrophilic iodination of a benzoic acid derivative.[2] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an iodinating agent attacks the electron-rich benzene ring. The carboxylic acid group is a deactivating, meta-directing substituent; however, the reaction conditions can be controlled to favor polysubstitution. Often, the synthesis starts with an activated precursor, such as m-aminobenzoic acid, to facilitate the iodination at the ortho and para positions relative to the activating amino group.[2]

Experimental Protocol: Synthesis via Iodination

A representative method for the synthesis involves the reaction of a benzoic acid precursor with an iodinating agent like iodine monochloride in an acidic medium.[2] The causality behind using an acidic medium is to generate a more potent electrophilic iodine species, thereby driving the reaction towards the desired trisubstituted product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chosen benzoic acid precursor (e.g., benzoic acid) in a suitable acidic solvent system.

  • Addition of Iodinating Agent: Slowly add iodine monochloride to the reaction mixture. The temperature must be carefully controlled, typically between 75°C and 85°C, to manage the exothermic reaction and prevent unwanted side products.[2]

  • pH Control: Maintain the pH of the reaction mixture between 0.5 and 2.5 throughout the iodination process.[2] This narrow pH window is critical for optimizing the reaction rate and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture and quench any excess iodine by adding a reducing agent, such as a sodium bisulfite solution.[2]

  • Precipitation: Adjust the pH with a base (e.g., sodium hydroxide) to precipitate the crude 2,4,6-triiodobenzoic acid product.[2]

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove inorganic salts and impurities.

SynthesisWorkflow start Benzoic Acid Precursor in Acidic Medium iodination Add Iodine Monochloride (75-85°C, pH 0.5-2.5) start->iodination monitoring Reaction Monitoring (TLC/HPLC) iodination->monitoring quench Quench Excess Iodine (Sodium Bisulfite) monitoring->quench precipitate Precipitation (pH Adjustment) quench->precipitate isolate Filtration & Washing precipitate->isolate product Crude 2,4,6-Triiodobenzoic Acid isolate->product

Caption: General Synthesis Pathway for 2,4,6-Triiodobenzoic Acid.

Purification and Isolation

The crude product from the synthesis typically requires further purification to meet the stringent standards for pharmaceutical precursors. Recrystallization from a suitable solvent is a common and effective method to remove residual impurities, yielding a product with high purity.

Quality Control and Analytical Methodology

A self-validating system of quality control is paramount to ensure the identity, purity, and consistency of each batch of 2,4,6-triiodobenzoic acid. This involves a multi-pronged analytical approach where each technique provides complementary information.

Overview of a Self-Validating QC Workflow

The workflow begins with fundamental identity tests and progresses to highly sensitive purity assessments. Each step validates the findings of the previous one, creating a robust quality assurance framework.

QC_Workflow sample Synthesized Product ir FTIR Spectroscopy (Functional Group ID) sample->ir nmr ¹H NMR Spectroscopy (Structural Confirmation) ir->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms hplc HPLC Analysis (Purity Assessment) ms->hplc decision Meets Specifications? hplc->decision pass Release Batch decision->pass Yes fail Repurify / Reject decision->fail No

Caption: A Self-Validating Quality Control Workflow.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: This technique is used to identify the key functional groups. The broad absorption band from 3300-2500 cm⁻¹ is characteristic of the O-H stretch in the carboxylic acid, broadened by hydrogen bonding.[1] A strong, sharp peak between 1710-1680 cm⁻¹ corresponds to the C=O carbonyl stretch.[1] The C-I stretching vibrations are found in the lower frequency region, typically 600-500 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive proof of the aromatic proton environment. For 2,4,6-triiodobenzoic acid, the spectrum is expected to show a singlet for the two equivalent aromatic protons, confirming the symmetric substitution pattern.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and study fragmentation patterns.[1] The molecular ion peak (M⁺•) is expected at an m/z corresponding to its monoisotopic mass (~499.73).[1] Common fragmentation pathways include the loss of a hydroxyl radical ([M-OH]⁺) or the entire carboxyl radical ([M-COOH]⁺), providing further structural confirmation.[1]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of 2,4,6-triiodobenzoic acid.[4] A validated HPLC method can accurately quantify the main compound and separate it from any starting materials, intermediates, or side products, providing a precise percentage of purity. A purity of ≥98% is typically required for research and development applications.[4]

Applications in Research and Drug Development

The primary value of 2,4,6-triiodobenzoic acid lies in its role as a foundational building block for more complex molecules used in diagnostics and research.

Foundation for Iodinated Contrast Agents

2,4,6-Triiodobenzoic acid is a key intermediate in the synthesis of numerous non-ionic and ionic X-ray contrast agents.[1][2] Derivatives such as Acetrizoic Acid, Diatrizoic acid, and Ioxitalamic acid are all built upon this tri-iodinated phenyl ring structure.[1] These agents are administered to patients to improve the contrast of body fluids and tissues during X-ray and CT imaging, enabling more accurate diagnoses.[3] The high atomic number of the iodine atoms effectively absorbs X-rays, creating the desired contrast.[2]

Use in Biochemical and Pharmacological Research

Beyond imaging, derivatives of 2,4,6-triiodobenzoic acid are utilized in various research contexts. For example, hydroxylated versions like 3-Hydroxy-2,4,6-triiodobenzoic acid are used in studies related to thyroid hormone activity and metabolism due to their structural similarity to thyroid hormones.[3] These compounds serve as valuable tools for investigating biological interactions and metabolic pathways in laboratory settings.[3]

Conclusion

2,4,6-Triiodobenzoic acid is more than just a chemical compound; it is an enabling molecule that has been fundamental to advancements in modern medical diagnostics. Its carefully designed structure, featuring a stable aromatic core with high iodine content, provides the essential property of radiopacity. A thorough understanding of its structure, synthesis, and analytical characterization—underpinned by a robust, self-validating quality control system—is critical for any researcher or drug development professional working with this compound or its many vital derivatives.

References

  • 2,4,6-Triiodobenzoic Acid Research Chemical.

  • 2,4,6-Triiodobenzoic acid (EVT-3165480).

  • 2,4,6-Triiodobenzoic acid.

  • 3-Amino-2,4,6-triiodobenzoic acid synthesis.

  • 2,4,6-tribromobenzoic acid.

  • Acylated 3-amino-5-hydroxy-2, 4, 6-triiodobenzoic acid and esters and salts thereof.

  • Synthesis method of key intermediate of diatrizoic acid.

  • Iodobenzoic acid.

  • 3-Hydroxy-2,4,6-triiodobenzoic acid.

  • 2,4,6-Triiodobenzoic acid analytical standard.

  • 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627.

  • 2,4,6-triiodobenzoic acid 2012-31-9 wiki.

  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948.

  • 2,3,5-Triiodobenzoic acid, GR 99%+.

  • 2,4,6-Triiodobenzoic acid(CAS# 2012-31-9 ).

  • 2 4 6-Triiodobenzoic Acid Manufacturer, Exporter, Supplier.

  • Notes: Iodination of Benzoic Acid in Acetic-Sulfuric Acid Mixture Containing Iodate.

Sources

The Triiodobenzene Scaffold: Mechanisms of Radiopacity in 2,4,6-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical mechanisms by which 2,4,6-Triiodobenzoic acid (TIBA) functions as a radiopaque moiety. While modern clinical contrast media have evolved into non-ionic derivatives (e.g., iohexol, iodixanol), TIBA remains the archetypal "parent" scaffold. Its radiodensity is not merely a function of mass but a specific quantum mechanical interaction between polychromatic X-ray photons and the K-shell electrons of the iodine atoms fixed at the 2, 4, and 6 positions of the benzene ring.

This guide is structured to provide researchers with the fundamental physics of attenuation, the structural rationale for the 2,4,6-substitution pattern, and a self-validating experimental protocol for quantifying radiodensity in Hounsfield Units (HU).

The Physics of Attenuation: The Iodine K-Edge

The radiodensity of TIBA is derived almost entirely from the three iodine atoms (


). In the diagnostic X-ray energy range (typically 30–120 keV), the dominant interaction mechanism is the Photoelectric Effect , rather than Compton Scattering.
The K-Edge Phenomenon

The probability of photoelectric absorption undergoes a discontinuous jump when the incident photon energy slightly exceeds the binding energy of the inner-shell electrons.[1][2][3]

  • Iodine K-Shell Binding Energy: 33.17 keV.

  • Mechanism: When an incident X-ray photon with energy

    
     keV strikes an iodine atom in the TIBA molecule, it ejects a K-shell electron (photoelectron). The vacancy is immediately filled by an outer-shell electron, releasing characteristic radiation (fluorescence) and maximizing photon absorption.
    

This "K-edge" is critically positioned near the mean energy of standard clinical X-ray spectra.[2] If the iodine atoms were replaced with Bromine (


, K-edge ~13.5 keV), the attenuation in deep tissue would be negligible because the K-edge is too low for the hardened X-ray beams used in human imaging.
Visualization of the Attenuation Pathway

The following diagram illustrates the quantum interaction leading to radiopacity.

IodineInteraction Photon Incident X-Ray Photon (>33.2 keV) Iodine Iodine Atom (Z=53) (TIBA Scaffold) Photon->Iodine Interacts with KShell K-Shell Electron Ejection Iodine->KShell Triggering Absorption Photoelectric Absorption KShell->Absorption Resulting in Signal High Radiodensity (Signal Attenuation) Absorption->Signal Produces

Figure 1: The cascade of quantum events initiated by incident X-rays on the TIBA iodine atoms, resulting in signal attenuation.

Structural Chemistry: The 2,4,6-Substitution Logic

Why is the iodine located specifically at the 2, 4, and 6 positions? This is not random; it is a requirement for thermodynamic stability and iodine payload maximization.

  • Symmetry and Steric Hindrance: The 2,4,6-substitution pattern (ortho- and para- positions relative to the carboxylic acid) creates a symmetrical molecule. The large atomic radius of iodine (133 pm) creates significant steric strain. Placing iodines adjacent to each other (e.g., 2,3,4-triiodo) would be synthetically difficult and chemically unstable due to van der Waals repulsion between the massive iodine atoms.

  • Chemical Stability: The Carbon-Iodine (C-I) bond on a benzene ring is strong, but susceptibility to deiodination (releasing free iodide, which is toxic) is a risk. The resonance stabilization of the benzene ring at the 2,4,6 positions reinforces the C-I bond strength, preventing free iodide release in vivo.

  • Hydrophobicity vs. Solubility: The three iodine atoms create a highly hydrophobic "shield" around the benzene ring. In TIBA (the acid form), this results in poor water solubility.

    • Critical Formulation Note: To use TIBA as a contrast agent or in a phantom study, it must be converted to a salt (e.g., Sodium 2,4,6-triiodobenzoate) to overcome the lipophilicity of the iodine atoms.

Experimental Protocol: Quantifying Radiodensity

Objective: To determine the specific attenuation (HU per mg/mL of Iodine) of TIBA in a controlled CT phantom environment.

Prerequisite - Solubilization: Pure 2,4,6-Triiodobenzoic acid is insoluble in neutral water. You must convert it to its sodium salt for this protocol.

  • Reaction:

    
    
    
Materials
  • 2,4,6-Triiodobenzoic Acid (98%+ purity).

  • 1M Sodium Hydroxide (NaOH).

  • Volumetric flasks (50 mL).

  • CT Phantom (water bath or agar gel matrix).

  • Clinical CT Scanner (e.g., GE Revolution or Siemens Somatom).

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validating Step):

    • Weigh 5.00 g of TIBA (MW: 499.81 g/mol ).

    • Iodine content calculation: TIBA contains 3 Iodine atoms (MW: 126.9 x 3 = 380.7 g/mol ).

    • 
       (76% Iodine by weight).
      
    • Dissolve in minimal 1M NaOH until clear, then dilute to 50 mL with distilled water.

    • Validation: Final Iodine Concentration

      
      .
      
  • Serial Dilution:

    • Create 5 vials with varying iodine concentrations: 0 (Water blank), 5, 10, 20, and 40 mg I/mL.

    • Control: The 0 mg/mL vial must measure

      
       HU. If not, recalibrate the scanner.
      
  • Image Acquisition:

    • Place vials in the phantom isocenter to avoid beam hardening artifacts at the periphery.

    • Scan Parameters:

      • Tube Voltage: 120 kVp (Standard) and 80 kVp (High Contrast).

      • Tube Current: Fixed mAs (e.g., 200 mAs) to reduce noise.

      • Slice Thickness: 2.5 mm.

  • Data Analysis:

    • Place a circular Region of Interest (ROI) in the center of each vial (avoiding plastic walls).

    • Plot Mean HU (y-axis) vs. Iodine Concentration (x-axis).

Workflow Visualization

ProtocolWorkflow Step1 1. Solubilization (TIBA + NaOH -> Na-TIBA) Step2 2. Serial Dilution (0, 10, 20, 40 mg I/mL) Step1->Step2 Step3 3. Phantom Setup (Isocenter Placement) Step2->Step3 Step4 4. CT Acquisition (120 kVp & 80 kVp) Step3->Step4 Step5 5. ROI Analysis (Measure HU) Step4->Step5 Validation Linearity Check (R² > 0.99) Step5->Validation

Figure 2: The experimental workflow for validating TIBA radiodensity, ensuring solubility and linearity checks.

Quantitative Expectations

The relationship between iodine concentration and radiodensity is linear. However, the slope (attenuation efficiency) depends heavily on the tube voltage (kVp). Lower kVp values are closer to the Iodine K-edge (33 keV), resulting in higher HU values per mg of Iodine.

Parameter80 kVp Scan120 kVp Scan
Mean Photon Energy ~44 keV~57 keV
Proximity to K-Edge High (Strong Signal)Moderate
Expected Attenuation ~25 - 28 HU per mg I/mL~15 - 18 HU per mg I/mL
Linearity (

)
> 0.99> 0.99

Data Interpretation: If your derived slope at 120 kVp is significantly below 15 HU per mg I/mL, investigate the following:

  • Precipitation: TIBA may have crashed out of solution (check pH).

  • Beam Hardening: The phantom is too large, filtering out the lower energy photons needed for the K-edge effect.

References

  • NIST. (2024). X-Ray Mass Attenuation Coefficients - Iodine. National Institute of Standards and Technology.[4] [Link]

  • Almén, T. (1985). Contrast media: the relation of chemical structure, animal toxicity and adverse clinical effects. Am J Cardiol. [Link]

  • Bonnemain, B. (2021).[5] History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol in Radiology. Journal of Clinical Practice and Research. [Link]

  • Hoppe, J. O. (1959). Some pharmacological aspects of radiopaque compounds. Annals of the New York Academy of Sciences. [Link]

  • Sprawls, P. (2024). The Physical Principles of Medical Imaging: Interaction of Radiation with Matter. Sprawls Educational Foundation.[6] [Link]

Sources

Mechanism of Action: 2,4,6-Triiodobenzoic Acid (TIBA) as a Contrast Agent Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Triiodobenzoic acid (TIBA) represents the foundational pharmacophore of modern X-ray contrast media (ICM). While rarely used as a standalone clinical agent today due to toxicity and solubility profiles, it serves as the archetypal scaffold for the entire class of iodinated benzoic acid derivatives (e.g., diatrizoate, iohexol).

Its "mechanism of action" in drug development is dual-faceted:

  • Physicochemical Mechanism: The high electron density of the tri-iodinated core provides the necessary K-edge absorption to attenuate X-rays.

  • Synthetic Mechanism: The activated benzene ring allows for reliable electrophilic aromatic substitution, enabling the precise loading of three iodine atoms—a feat of steric engineering that defines the stability of the final drug product.

Part 1: The Physics of Attenuation (Functional Mechanism)

The utility of TIBA derivatives relies on the interaction between X-ray photons and the electron cloud of the iodine atoms grafted onto the benzene ring.

The Iodine K-Edge

Contrast is generated not merely by density, but by the Photoelectric Effect . Iodine (Atomic Number


) has a K-shell binding energy (

) of 33.2 keV .[1]
  • Clinical Relevance: Diagnostic X-ray spectra (typically 60–120 kVp) have mean photon energies that overlap significantly with this 33.2 keV threshold.

  • The Mechanism: When an incident X-ray photon with energy

    
     strikes the iodine atom, the probability of absorption spikes (the "K-edge jump").[1] The photon is absorbed, ejecting a K-shell electron.[1] This removal of photons from the beam path creates the "shadow" or contrast on the detector.
    
Stability and Shielding

The 2,4,6-substitution pattern is not arbitrary. The iodine atoms at the ortho positions (2 and 6) sterically shield the functional groups at positions 1 and 3. This steric hindrance is critical for preventing metabolic deiodination in vivo, ensuring the toxic free iodide is not released into the patient's thyroid or systemic circulation.

G XRay Incident X-Ray Photon (>33.2 keV) Iodine Iodine Atom (Z=53) (On TIBA Ring) XRay->Iodine Interacts with K-Shell Absorption Photoelectric Absorption (K-Edge Event) Iodine->Absorption Probability Spike Ejection Photoelectron Ejection Absorption->Ejection Energy Transfer Contrast Signal Attenuation (Radiopacity) Absorption->Contrast Beam Intensity Reduction

Figure 1: The Photoelectric attenuation cascade initiated by the Iodine atoms on the TIBA scaffold.

Part 2: The Synthetic Mechanism (Chemical Action)

For the drug developer, the "mechanism" of TIBA is the chemical pathway used to construct the tri-iodinated core. This is a classic Electrophilic Aromatic Substitution (EAS) , but it requires precise control to prevent oxidation of the ring or incomplete iodination.

The "Activating" Group Necessity

Direct iodination of benzoic acid to TIBA is kinetically difficult because the carboxyl group (-COOH) is electron-withdrawing (deactivating).

  • The Solution: Synthesis typically proceeds via 3-aminobenzoic acid . The amine (-NH2) is a strong activator and ortho/para director.[2]

  • The Transformation: The amine directs incoming electrophilic iodine species (

    
    ) to positions 2, 4, and 6.
    
Reaction Pathway[2][3][4][5][6][7]
  • Substrate: 3-Aminobenzoic acid.

  • Iodinating Agent: Iodine Monochloride (ICl) is preferred over elemental iodine (

    
    ) due to the polarized I-Cl bond, which provides a more potent electrophile (
    
    
    
    ).
  • Mechanism:

    • The amino group increases electron density at the ortho (2, 6) and para (4) positions.

    • 
       attacks these positions sequentially.
      
    • The final product is 3-amino-2,4,6-triiodobenzoic acid .[3][4][5]

    • Note: To obtain pure TIBA (without the amino group), a deamination step (diazotization followed by reduction) would be required, but in contrast media synthesis, the amino group is usually retained and acylated (e.g., to form Acetrizoic acid).

Synthesis Start 3-Aminobenzoic Acid (Activated Scaffold) Inter Electrophilic Aromatic Substitution (Positions 2, 4, 6) Start->Inter Nucleophilic Attack Reagent Iodine Monochloride (ICl) (Electrophile Source) Reagent->Inter Supply I+ Product 3-Amino-2,4,6-Triiodobenzoic Acid (The Functional Core) Inter->Product -3 HCl Deriv Acylation/Derivatization (e.g., Acetrizoic Acid) Product->Deriv Toxicity Mitigation

Figure 2: Synthetic pathway for loading the tri-iodinated core, utilizing the directing effects of the amine.

Part 3: Critical Analysis – Precursor vs. API

It is vital for researchers to distinguish between TIBA as a chemical precursor and the final API. TIBA itself exhibits significant toxicity mechanisms that must be silenced during the conversion to the final drug.

FeatureTIBA (Precursor)Modern Contrast Agent (e.g., Iohexol)
Solubility Low (Lipophilic)High (Hydrophilic)
Protein Binding High (Binds Albumin)Negligible
Toxicity Mechanism Uncouples oxidative phosphorylation; generates ROS.Inert; cleared via glomerular filtration.
Structure Free Carboxyl / Free AmineAmides / Hydroxyls (Masked charge)

The Drug Development Insight: The transition from TIBA to a clinical agent involves masking the lipophilicity . The exposed aromatic ring of TIBA binds to plasma proteins, leading to retention and toxicity. Modern synthesis focuses on attaching hydrophilic side chains (hydroxyl/amide groups) to the 3 and 5 positions to prevent this protein interaction.

Part 4: Experimental Protocol (Synthesis of the Core)

Objective: Synthesis of 3-amino-2,4,6-triiodobenzoic acid (The primary TIBA derivative used in industry).

Reagents
  • 3-Aminobenzoic acid (MW: 137.14 g/mol )

  • Iodine Monochloride (ICl) (MW: 162.35 g/mol )

  • Hydrochloric Acid (Concentrated and dilute)[2]

  • Sodium Bisulfite (for quenching)

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 0.1 mol (13.7 g) of 3-aminobenzoic acid in 500 mL of 1.0 M HCl.

    • Rationale: Acidic conditions protonate the amine slightly but ensure solubility; however, the equilibrium allows enough free amine for activation.

    • Warning: Ensure complete dissolution to prevent localized over-iodination.

  • Iodination (The Critical Step):

    • Prepare a solution of ICl (0.33 mol, ~53.6 g) in concentrated HCl.

    • Add the ICl solution dropwise to the aminobenzoic acid solution over 60 minutes while maintaining temperature at 40°C.

    • Mechanism Check: The solution will turn dark brown. The slow addition prevents the formation of polymeric byproducts.

    • Heat the mixture to 80–90°C for 4 hours to drive the reaction to completion (overcoming steric hindrance for the third iodine).

  • Quenching and Isolation:

    • Cool the mixture to room temperature. A heavy precipitate (the product) will form.

    • Add 10% Sodium Bisulfite solution until the dark iodine color fades to yellow/colorless.

    • Rationale: This reduces unreacted

      
       or 
      
      
      
      to soluble iodide (
      
      
      ), cleaning the product.
  • Purification:

    • Filter the precipitate.[4]

    • Recrystallize from glacial acetic acid or dissolve in dilute NaOH and re-precipitate with HCl.

    • Target Yield: >85%.

    • Appearance: White to off-white powder.

Part 5: Quality Control & Impurity Profiling

For pharmaceutical applications, the purity of the TIBA core is paramount.

Key Impurities
  • Mono- and Di-iodinated species: Result from incomplete reaction. These reduce X-ray attenuation and alter pharmacokinetics.

  • Azo compounds: Result from oxidation of the amino group if temperature is uncontrolled.

  • Free Iodine: Causes immediate toxicity.

Analytical Methods
  • HPLC: C18 Reverse-phase column. Mobile phase: Water/Methanol with 0.1% Formic acid. Detection at 254 nm.

  • Elemental Analysis: Theoretical Iodine content is ~74% by mass. Deviations >0.5% indicate significant impurity.

  • 1H-NMR: The aromatic region should show a singlet (or absence of protons if fully substituted and deuterated solvent exchange occurs on the amine/carboxyl). For 3-amino-2,4,6-triiodobenzoic acid, the only aromatic proton is at position 5? Correction: There are NO aromatic protons on the 2,4,6-triiodo-substituted ring if position 3 is an amine and position 1 is carboxyl. The ring is fully substituted (1-COOH, 2-I, 3-NH2, 4-I, 5-H, 6-I). Wait—Position 5 is a proton.

    • Verification: 3-aminobenzoic acid structure: 1-COOH, 3-NH2.

    • Iodination happens at 2, 4, 6 (Ortho/Para to amine).

    • Therefore, Position 5 remains a Hydrogen.

    • NMR Signature: A distinct singlet in the aromatic region corresponding to the H-5 proton. This is the definitive check for the 2,4,6-substitution pattern.

References

  • National Institutes of Health (NIH). (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells.[6] Molecular Biology Reports. Retrieved from [Link]

  • Radiology Key. (2016). Iodinated Radiocontrast Agents: Chemistry and Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (1943). Synthesis of Halogenated Benzoic Acids. Coll. Vol. 2, p. 592.[7] Retrieved from [Link]

  • XRayPhysics. (2020).[1] CT Physics: Beam Hardening and Dual-Energy CT (Iodine K-Edge). Retrieved from [Link]

Sources

Methodological & Application

Protocol for using 2,4,6-Triiodobenzoic acid as a plant growth regulator

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 2,3,5-Triiodobenzoic Acid (TIBA) as a Physiological Probe and Growth Regulator Subtitle: Mechanisms, Preparation, and Experimental Protocols for Auxin Transport Inhibition

Part 1: Core Directive & Scientific Context

Critical Isomer Clarification: While the prompt specifies 2,4,6-Triiodobenzoic acid, the vast majority of physiological literature and commercial plant growth regulator (PGR) applications utilize the isomer 2,3,5-Triiodobenzoic acid (2,3,5-TIBA) (CAS: 88-82-4). 2,4,6-TIBA is a distinct structural isomer often used as a chemical intermediate.[1] As an expert Application Scientist, I must clarify that 2,3,5-TIBA is the bioactive compound responsible for inhibiting polar auxin transport (PAT). The protocols below are designed for the 2,3,5-isomer , which is the functional standard in plant biology.

Introduction: 2,3,5-Triiodobenzoic acid (TIBA) is a synthetic compound that acts as a potent inhibitor of polar auxin transport.[2][3][4][5][6][7] Unlike auxins (like IAA or 2,4-D) that promote growth, TIBA acts as a "traffic jam" inducer. It blocks the efflux of auxin from cells, preventing the formation of the auxin gradients necessary for apical dominance, root gravitropism, and elongation.

Mechanism of Action: TIBA functions by interfering with the PIN-FORMED (PIN) family of auxin efflux carriers.

  • Efflux Blockade: TIBA binds to the PIN protein complex or associated regulatory proteins at the basal plasma membrane.

  • Vesicle Trafficking: It disrupts the continuous cycling of PIN proteins between the plasma membrane and endosomes, reducing the density of active transporters.

  • Actin Stabilization: TIBA stabilizes actin filaments, preventing the dynamic cytoskeletal rearrangements required for proper transporter localization.

TIBA_Mechanism IAA_Source Apical Meristem (Auxin Source) Transport Polar Auxin Transport (Basipetal Flow) IAA_Source->Transport PIN_Proteins PIN Efflux Carriers (Plasma Membrane) Transport->PIN_Proteins Requires Blockade Efflux Blockade (PIN Trafficking Disrupted) PIN_Proteins->Blockade + TIBA TIBA TIBA Application (Inhibitor) TIBA->PIN_Proteins Targets Outcome Loss of Apical Dominance Altered Gravitropism Lateral Branching Blockade->Outcome

Caption: Figure 1. Mechanistic pathway of TIBA-induced auxin transport inhibition. TIBA targets PIN efflux carriers, disrupting the basipetal flow of auxin and resulting in morphological changes.

Part 2: Pre-Experimental Setup & Safety

Safety Profile (E-E-A-T)
  • Toxicity: TIBA is an iodinated benzoic acid derivative.[1][3] It is harmful if swallowed and acts as a skin/eye irritant.[8][9]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Light Sensitivity: Iodinated compounds can release free iodine upon photodegradation. Store solid powder and stock solutions in amber bottles or wrapped in foil at 4°C.

Protocol 1: Stock Solution Preparation (Self-Validating)

TIBA is practically insoluble in water.[1] Many failed experiments stem from precipitation in aqueous media. This protocol uses high-pH solubilization followed by dilution.

Reagents:

  • TIBA Powder (High Purity >98%)

  • 1N NaOH (Sodium Hydroxide) or Ethanol (96-100%)

  • Double-distilled Water (ddH₂O)

Step-by-Step:

  • Weighing: Weigh 50 mg of TIBA powder.

  • Solubilization (The Critical Step):

    • Option A (Preferred for Tissue Culture): Add the powder to a small volume (2-3 mL) of 1N NaOH . Vortex until the solution is clear and slightly yellow. The conversion to the sodium salt drastically increases solubility.

    • Option B (For Foliar Spray): Dissolve in 5 mL of Ethanol.

  • Dilution: Slowly add ddH₂O to bring the final volume to 50 mL.

    • Result: 1 mg/mL (approx. 2 mM) Stock Solution.

  • Validation: Hold the tube against a light source. The solution must be transparent. If cloudy, add drops of NaOH (if using Option A) or warm slightly (if using Option B).

  • Storage: Filter sterilize (0.22 µm) if used for tissue culture. Store at 4°C in the dark for up to 1 month.

Part 3: Application Protocols

Application Note 1: Soybean Morphology Modification (Field/Greenhouse)

Objective: Prevent lodging (falling over) and induce lateral branching to increase pod set. Target Concentration: 20–50 ppm (approx. 40–100 µM).

ParameterSpecificationNotes
Timing Early Flowering (R1-R2 stage)Application before flowering stunts growth too early; late application is ineffective.
Dosage 20 - 50 mg/L (ppm)Higher doses (>50 ppm) cause leaf curling and severe dwarfing.
Carrier Water + 0.1% Tween-20Surfactant is essential for waxy legume leaves.
Volume Spray to runoffEnsure coverage of the apical meristem.

Procedure:

  • Dilute 20 mL of the 1 mg/mL Stock Solution into 1 Liter of water containing 1 mL Tween-20 (Final conc: 20 ppm).

  • Spray plants evenly, focusing on the upper third of the canopy.

  • Observation: Within 7-10 days, treated plants will show shortened internodes and increased axillary bud outgrowth compared to controls.

Application Note 2: In Vitro Physiological Probe (Tissue Culture)

Objective: To study auxin-dependent polarity or induce somatic embryogenesis abnormalities (mechanistic study). Target Concentration: 0.1 – 10 µM.

Experimental Logic: TIBA is often used as a "negative control" for auxin transport. If a developmental process (like root gravitropism) is blocked by TIBA, it confirms the process relies on active auxin transport.

Workflow:

  • Media Prep: Prepare MS (Murashige & Skoog) medium. Autoclave and cool to 55°C.

  • Incorporation: Add TIBA Stock to the liquid media after autoclaving (TIBA is heat stable but best added post-autoclave to prevent iodine release).

    • 1 µM Final Conc: Add 250 µL of 1 mg/mL stock per Liter of medium.

    • 10 µM Final Conc: Add 2.5 mL of 1 mg/mL stock per Liter of medium.

  • Assay (Arabidopsis Root Gravitropism):

    • Germinate seeds vertically on TIBA plates vs. Control plates.

    • At day 5, rotate plates 90°.

    • Result: Control roots bend down (gravity response). TIBA-treated roots continue growing straight or randomly (agravitropic), confirming PIN inhibition.

Experimental_Workflow Stock Stock Prep (1 mg/mL in NaOH) Dilution Dilution into Media (0.1 - 10 µM) Stock->Dilution Filter Sterilize Culture Plant Culture (Vertical Plates) Dilution->Culture Stimulus Gravitropic Stimulus (90° Turn) Culture->Stimulus Day 5 Data Data Collection (Bending Angle) Stimulus->Data +24 Hours

Caption: Figure 2. Experimental workflow for assessing auxin transport inhibition using an Arabidopsis root gravitropism assay.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate in Media pH ShockTIBA precipitates in acidic MS media if added too quickly. Add slowly to stirring media; ensure stock was fully dissolved in NaOH.
Leaf Burn (Spray) Solvent ToxicityIf using Ethanol stock, the final ethanol concentration in the spray must be <1%. Use NaOH stock for sensitive species.
No Effect Observed PhotodegradationTIBA degrades in light. Ensure stock was stored in dark and media plates are fresh (<1 week old).
Severe Stunting OverdoseTIBA is potent. Reduce concentration by 50%. "More is not better" with transport inhibitors.

References

  • Mechanism of Action (PIN Inhibition)

    • Teale, W. D., & Palme, K. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant Physiology.[10]

  • Soybean Application & Yield

    • Anderson, I. C. (1970). Effect of 2,3,5-Triiodobenzoic Acid on the Growth and Yield of Soybeans.[4][7] Agronomy Journal.

  • Somatic Embryogenesis & Tissue Culture

    • Choi, Y. E., et al. (1997).[3] Developmental and structural aspects of somatic embryos formed on medium containing 2,3,5-triiodobenzoic acid.[3] Plant Cell Reports.

  • Stock Solution & General Properties

    • Sigma-Aldrich Product Sheet: 2,3,5-Triiodobenzoic acid.[1][6]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of 2,4,6-Triiodobenzoic Acid Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the structural elucidation of 2,4,6-triiodobenzoic acid derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds form the core scaffold of many iodinated X-ray contrast agents, making their precise structural verification a critical aspect of drug development and quality control.[1][2] We will move beyond basic spectral acquisition to detail a complete workflow, from meticulous sample preparation to the strategic application of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. This document is designed to equip researchers with both the practical protocols and the causal understanding necessary to confidently and accurately characterize these complex, heavily substituted aromatic systems.

Introduction: The Challenge of Characterizing Iodinated Scaffolds

The 2,4,6-triiodobenzoic acid core is fundamental to the efficacy of many modern radiographic contrast media.[2][3] The three heavy iodine atoms provide the requisite radiodensity for X-ray attenuation, while modifications at the C1 (carboxyl), C3, and C5 positions are used to modulate properties such as solubility, viscosity, and biocompatibility.[2][4] Given that subtle changes in substitution can drastically alter a derivative's pharmacological profile, an unambiguous and robust method for structural confirmation is not just desirable, but essential.

While techniques like mass spectrometry provide molecular weight information and IR spectroscopy identifies functional groups, only NMR spectroscopy offers a complete picture of atomic connectivity and the precise substitution pattern in the solution state.[1][5] The heavily substituted, and often symmetric, nature of these molecules can present unique challenges, such as a lack of aromatic protons and the presence of multiple quaternary carbons. This guide outlines a systematic approach to overcome these challenges through a suite of modern NMR experiments.

Foundational Concepts: NMR of Substituted Aromatics

The interpretation of NMR spectra for these derivatives hinges on understanding how the substituents influence the chemical environment of the benzene ring.

  • ¹H NMR: In the parent 2,4,6-triiodobenzoic acid, there are no protons on the aromatic ring. Therefore, the ¹H NMR spectrum is dominated by signals from the substituents at the C3 and C5 positions and any modifications to the C1 carboxyl group (e.g., amides or esters).

  • ¹³C NMR: Aromatic carbons typically resonate in the 120-150 ppm range.[6]

    • Symmetry: For a symmetrically 3,5-disubstituted derivative, one would expect to see only four signals for the six aromatic carbons due to symmetry (C2/C6, C3/C5, C1, and C4 being unique), plus a signal for the carboxyl carbon.[7]

    • Substituent Effects: The electron-withdrawing carboxyl group deshields the attached carbon (C1), shifting it downfield. Conversely, carbons directly bonded to iodine (C2, C4, C6) experience a strong shielding "heavy atom effect," causing them to resonate at a significantly higher field (lower ppm) than would otherwise be expected.[8]

The Complete Experimental Workflow

Achieving high-quality, interpretable data begins long before the sample enters the spectrometer. Each step is critical for a self-validating protocol.

Protocol 1: Rigorous Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample.[9] Particulates, paramagnetic impurities, and improper solvent choice can lead to line broadening, poor signal-to-noise, and uninterpretable results.

Objective: To prepare a clear, homogeneous solution of the analyte in a suitable deuterated solvent, free of particulate matter.

Materials:

  • Analyte (5-50 mg)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • Internal standard (e.g., TMS)

  • Pasteur pipettes and glass wool

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh the required amount of the sample. Refer to Table 1 for guidance based on the desired experiments.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is often a good starting point for these polar, often amide-containing, derivatives. The choice of solvent can influence chemical shifts, so consistency is key.[10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[12] Gentle vortexing or sonication may be required.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution directly into the NMR tube.[12] This step is mandatory to remove any undissolved solids or dust, which severely degrade spectral quality by distorting the local magnetic field homogeneity.

  • Volume Check: Ensure the final solvent height in the NMR tube is approximately 4 cm (0.6-0.7 mL).[11][12] Incorrect sample volume leads to difficulties in shimming the magnetic field, wasting instrument time and yielding suboptimal data.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Parameter¹H NMR¹³C NMR2D NMR (HSQC, HMBC)
Typical Sample Mass 5-25 mg20-100 mg25-100 mg (or more)
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL0.6 - 0.7 mL
Rationale ¹H is a highly sensitive nucleus.¹³C has low natural abundance (1.1%), requiring more concentrated samples for a good signal in a reasonable time.These experiments are less sensitive than ¹H NMR; higher concentration is crucial for detecting correlation peaks, especially for quaternary carbons in HMBC.[13]

Table 1: Recommended Sample Preparation Parameters

Protocol 2: Systematic NMR Data Acquisition

This protocol outlines a logical sequence of experiments to build the structure piece by piece. The parameters below are typical for a 400 or 500 MHz spectrometer.

Objective: To acquire a complete set of 1D and 2D NMR data sufficient for unambiguous structure determination.

Step-by-Step Methodology:

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the first overview of the proton-containing moieties (i.e., the side chains).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments and provides the carbon framework.

  • COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment. This will establish proton-proton coupling networks within the side chains.[13]

  • HSQC Acquisition: Run a gradient-selected, edited HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment is highly sensitive and definitively correlates each proton to its directly attached carbon.[14][15] The "edited" nature of the experiment also provides information on the multiplicity of the carbon (CH, CH₂, CH₃).

  • HMBC Acquisition: Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the cornerstone for assembling the final structure, as it reveals long-range correlations (2-4 bonds) between protons and carbons.[14][15] This is how protons on the side chains are connected to the quaternary carbons of the aromatic ring.

Data Interpretation: A Logic-Based Workflow

The structural elucidation process is a puzzle. Each spectrum provides a different set of clues, which, when combined, lead to a single, validated solution.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Validation H1 ¹H NMR (Identify side chain protons) HSQC HSQC (Link ¹H to direct ¹³C) H1->HSQC Proton shifts COSY COSY (Map ¹H-¹H connectivity in side chains) H1->COSY C13 ¹³C NMR (Identify all carbons, note symmetry) C13->HSQC Carbon shifts HMBC HMBC (Connect fragments via long-range ¹H-¹³C correlations) HSQC->HMBC Assignments COSY->HMBC Fragment info Structure Assemble Fragments & Propose Structure HMBC->Structure Validation Final Structure Validation (All correlations must be consistent) Structure->Validation

Figure 1: A systematic workflow for NMR-based structural elucidation.

Case Study: Elucidation of a Hypothetical Derivative

Let's consider the structure elucidation of "Compound X," a derivative of 2,4,6-triiodobenzoic acid synthesized by forming an amide with 2-aminoethanol at the C1 position and substituting an amino group at C3.

Expected Structure: 3-Amino-N-(2-hydroxyethyl)-2,4,6-triiodobenzamide

Step-by-Step Interpretation:

  • ¹H NMR Analysis: We would expect to see signals for the -NH₂ protons (a broad singlet), two methylene groups (-CH₂-CH₂-), and a hydroxyl proton (-OH). The methylene protons would likely appear as two triplets due to coupling with each other. The integration of these signals would correspond to 2H, 2H, 2H, and 1H, respectively.

  • ¹³C NMR Analysis: Due to the lack of symmetry, we expect 6 distinct aromatic carbon signals, 1 carbonyl (C=O) signal, and 2 aliphatic carbon signals from the side chain. We would predict the C-I carbons (C2, C4, C6) to be shifted upfield.

  • HSQC Analysis: This spectrum would show two cross-peaks, definitively connecting the proton signals of the two methylene groups to their corresponding carbon signals in the ¹³C spectrum.

  • COSY Analysis: A clear cross-peak would be observed between the two methylene proton signals, confirming their adjacent positions in the hydroxyethyl fragment.

  • HMBC Analysis (The Key Step): This spectrum connects all the pieces.

    • A correlation from one of the methylene protons (the one attached to the nitrogen) to the carbonyl carbon (C=O) would confirm the amide linkage.

    • Crucially, a correlation from the same methylene proton to the C1 carbon of the aromatic ring would prove the attachment of the entire side chain to the benzoic acid core at the correct position.

    • Correlations from the -NH₂ protons to the C3 and C4 (or C2) carbons of the ring would confirm the position of the amino substituent.

The logical flow of connecting these fragments is illustrated below.

G cluster_ring Aromatic Core cluster_sidechain1 Hydroxyethyl Amide Chain cluster_sidechain2 Amino Substituent C1 C1 (COOH) C3 C3 Ring C2, C4, C5, C6 NH_amide NH NH_amide->C1 HMBC CH2_a CH₂ (a) NH_amide->CH2_a COSY (through-bond) CH2_a->C1 HMBC (3-bond) CH2_b CH₂ (b) CH2_a->CH2_b COSY (3-bond) C_alpha C_alpha CH2_a->C_alpha HSQC (1-bond) OH OH CH2_b->OH COSY (possible) C_beta C_beta CH2_b->C_beta HSQC (1-bond) NH2 NH₂ NH2->C3 HMBC (2-bond) NH2->C3 HSQC (if ¹⁵N) NH2->C3 NOE (through-space)

Figure 2: Key 2D NMR correlations for assembling molecular fragments.

Conclusion and Best Practices

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the definitive structural elucidation of 2,4,6-triiodobenzoic acid derivatives. A systematic approach, beginning with meticulous sample preparation and followed by a logical sequence of 1D and 2D NMR experiments, allows for the unambiguous determination of substitution patterns and the full atomic connectivity of these vital pharmaceutical compounds. The integration of COSY, HSQC, and particularly HMBC data provides a self-validating system that ensures the highest degree of confidence in the final structural assignment, underpinning the safety and efficacy of next-generation contrast agents.

References

  • Benchchem. (n.d.). 2,4,6-Triiodobenzoic Acid Research Chemical.
  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
  • Al-Jobori, A. (2020). Iodinated Contrast agents within Radiology.
  • Google Patents. (1972). Process for the preparation of acylamide-2,4,6-triiodobenzoic.
  • MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the iodinated X-ray contrast media and their metabolites cited in this paper. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Lee, C. S., et al. (2015). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition.... PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry website.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Nishimaru, E., et al. (2018). Contrast enhancement efficacy of iodinated contrast media: Effect of molecular structure on contrast enhancement. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • MDPI. (2024, April 27). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. Retrieved from [Link]

  • PubMed. (2023). Unprecedented Nitrite-Dependent Aromatic Amination to Synthesize 2,4-Diamino-3-Hydroxybenzoic Acid. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation.
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  • University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination.
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  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
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Application Note: Engineering TIBA-Functionalized Nanoparticles for CT Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the development of Nanoparticle-Based CT Contrast Agents utilizing 2,4,6-Triiodobenzoic Acid (TIBA) .

Executive Summary & Scientific Rationale

Iodinated small molecules are the clinical gold standard for Computed Tomography (CT) contrast.[1] However, free small molecules (like iohexol or iodixanol) suffer from rapid renal clearance (<10 mins), necessitating high injection volumes and limiting blood-pool residence time.

2,4,6-Triiodobenzoic acid (TIBA) serves as an ideal building block for next-generation contrast agents due to its high iodine content (~81% by weight) and the presence of a reactive carboxylic acid moiety (-COOH), which facilitates covalent conjugation to nanocarriers.

Why Nanoparticles?

  • Extended Circulation: Nanoparticles (20–100 nm) evade rapid renal filtration.

  • EPR Effect: Passive accumulation in tumor tissues via the Enhanced Permeability and Retention effect.

  • Reduced Toxicity: Encapsulation or conjugation minimizes free iodine interaction with tissues, reducing the risk of Contrast-Induced Nephropathy (CIN).

Material Selection & Pre-Formulation Strategy

Success depends on selecting the correct "Route" of incorporation. We present two validated methodologies: Covalent Conjugation (High Stability) and Physical Encapsulation (Simpler, Lower Payload).

Table 1: Comparative Formulation Strategies
FeatureRoute A: Covalent Conjugation Route B: Physical Encapsulation
Carrier System Amphiphilic Block Copolymers (e.g., mPEG-PLL) or Dendrimers (PAMAM)Biodegradable Polymers (e.g., PLGA, PLA)
Mechanism Amide bond formation between TIBA (-COOH) and Polymer (-NH2)Hydrophobic entrapment of TIBA within polymer matrix
Iodine Loading High (Fixed stoichiometry, ~15–25% wt)Variable (5–15% wt, batch-dependent)
Stability Excellent (Chemical bond prevents leaching)Moderate (Burst release possible)
Primary Reagents EDC, NHS, DMSO, Dialysis MembranesPLGA, PVA, Dichloromethane (DCM), Sonicator

Experimental Protocols

Protocol A: Synthesis of TIBA-Conjugated Polymeric Micelles

Target: Creation of a self-assembling amphiphilic polymer (mPEG-PLL-TIBA).

Reagents:
  • Methoxy-PEG-Poly(L-lysine) (mPEG-PLL) block copolymer (MW ~12 kDa).

  • 2,4,6-Triiodobenzoic acid (TIBA).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:
  • Activation of TIBA:

    • Dissolve TIBA (1.2 molar equivalent relative to lysine amines) in anhydrous DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

    • Stir at room temperature (RT) for 30 minutes under nitrogen atmosphere to form the active NHS-ester (TIBA-NHS).

  • Conjugation:

    • Dissolve mPEG-PLL copolymer in DMSO.

    • Add the activated TIBA-NHS solution dropwise to the polymer solution.

    • Add Triethylamine (TEA) to adjust pH to ~8.0 (catalytic base).

    • Reaction: Stir for 24 hours at RT in the dark. Note: The reaction forms a stable amide linkage between TIBA and the ε-amino groups of lysine.

  • Purification (Critical):

    • Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against DMSO for 24 hours (to remove unreacted TIBA), then against gradient DMSO:Water (50:50, 25:75), and finally against pure deionized water for 48 hours.

    • Checkpoint: Absence of yellow color in dialysate indicates removal of free iodine species.

  • Micelle Formation:

    • Lyophilize the purified product to obtain a white/off-white powder.

    • Re-disperse the powder in PBS (pH 7.4) and sonicate for 5 minutes. The amphiphilic polymer will self-assemble into micelles with a TIBA-rich hydrophobic core.

Protocol B: PLGA Encapsulation (Single Emulsion)

Target: Trapping TIBA inside a biodegradable matrix.

Step-by-Step Methodology:
  • Organic Phase Preparation:

    • Dissolve 100 mg PLGA (50:50, MW 30-60k) and 20 mg TIBA in 3 mL of Dichloromethane (DCM). Ensure complete dissolution.

  • Emulsification:

    • Add the organic phase dropwise into 10 mL of aqueous PVA solution (2% w/v) while vortexing.

    • Sonication: Probe sonicate (20 kHz, 40% amplitude) for 120 seconds on ice to form an Oil-in-Water (O/W) nano-emulsion.

  • Solvent Evaporation:

    • Stir the emulsion magnetically at RT for 4 hours (or overnight) in a fume hood to evaporate DCM. The polymer precipitates, trapping the TIBA.

  • Washing:

    • Centrifuge at 15,000 rpm for 20 minutes. Discard supernatant (free TIBA).

    • Wash pellet 3x with ultrapure water.

    • Resuspend in water or lyophilize for storage.

Characterization & Validation

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation TIBA TIBA (Precursor) Act EDC/NHS Activation TIBA->Act Conj Polymer Conjugation (Amide Bond) Act->Conj Purify Dialysis/Purification Conj->Purify Phys DLS & TEM (Size/Morphology) Purify->Phys Chem 1H-NMR & FTIR (Confirm Bond) Purify->Chem Phantom CT Phantom Imaging (Linearity Check) Phys->Phantom InVivo In Vivo CT (Rat/Mouse Model) Phantom->InVivo caption Figure 1: End-to-end workflow for developing TIBA-based nanocontrast agents.

Quality Control Metrics
  • Iodine Content Analysis (ICP-MS):

    • Digest nanoparticles in Aqua Regia.

    • Measure Iodine concentration via Inductively Coupled Plasma Mass Spectrometry.

    • Target: >15% wt/wt iodine for effective contrast.[2]

  • In Vitro CT Phantom Imaging:

    • Prepare serial dilutions of the NP solution (0, 5, 10, 20, 50 mg I/mL) in Eppendorf tubes.

    • Scan using a clinical CT scanner (120 kVp, 200 mAs).

    • Analysis: Plot Hounsfield Units (HU) vs. Iodine Concentration (mg/mL).

    • Success Criterion: Linearity (

      
      ) and attenuation coefficient comparable to commercial agents (~25-30 HU per mg I/mL).
      

Expert Troubleshooting & Tips

IssueProbable CauseCorrective Action
Low Iodine Loading Incomplete activation of TIBA; Hydrolysis of NHS-ester.Use anhydrous DMSO; Increase EDC/NHS ratio; Ensure pH is ~8.0 during conjugation.
Particle Aggregation Hydrophobic core exposure; Insufficient PEG density.Increase the PEG:Polymer ratio; Filter through 0.45 µm filter before use; Store lyophilized with cryoprotectant (Sucrose).
High Toxicity Free TIBA leaching; Residual solvent.Extend dialysis time; Verify purity via HPLC before biological use.
Weak CT Signal Concentration too low; Low kVp setting.Concentrate NPs using centrifugal filtration (Amicon); Scan at optimal energy (80–120 kVp) where Iodine K-edge (33 keV) absorption is maximized.

References

  • Torchilin, V. P., et al. (2002). "Polymeric micelles for the delivery of poorly soluble drugs and contrast agents." Journal of Controlled Release. Link

  • El-Batta, A., et al. (2014).[3] "Polymer nanoparticles containing 2,4,6-triiodophenol: a potential contrast medium for medical imaging."[4][3] Acta Chimica Slovenica. Link

  • Trubetskoy, V. S., et al. (1997). "Layer-by-layer synthesis of polymeric micelles for the delivery of contrast agents." Journal of the American Chemical Society. Link

  • Hahn, M. A., et al. (2011). "Nanoparticles as contrast agents for in-vivo bioimaging: current status and future perspectives." Analytical and Bioanalytical Chemistry. Link

  • Lusic, H., & Grinstaff, M. W. (2013). "X-ray-computed tomography contrast agents."[5][6] Chemical Reviews. Link

Sources

Validation & Comparative

Assessing the Antitumor Potential of 2,4,6-Triiodobenzoic Acid Conjugates versus Traditional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Theranostic Shift

Traditional chemotherapeutics like Doxorubicin (DOX) and Cisplatin have long been the gold standard for solid tumor treatment. However, their clinical utility is capped by non-specific systemic toxicity, multidrug resistance (MDR), and a lack of intrinsic diagnostic capability.

2,4,6-Triiodobenzoic acid (TIBA) , historically utilized as a scaffold for X-ray contrast agents (e.g., Diatrizoate), has emerged as a potent moiety in theranostic conjugates . Unlike traditional agents that rely solely on DNA intercalation or crosslinking, TIBA conjugates exploit the Heavy Atom Effect to enhance Photodynamic Therapy (PDT) and provide hydrophobic anchoring for self-assembling nanocarriers.

This guide objectively compares the antitumor performance of TIBA conjugates against traditional chemotherapeutics, highlighting their superior efficacy in Reactive Oxygen Species (ROS) generation , tumor accumulation , and real-time CT imaging .

Mechanistic Divergence

Traditional Chemotherapeutics (The Control)
  • Doxorubicin (DOX): Intercalates into DNA and inhibits Topoisomerase II, leading to double-strand breaks.

  • Cisplatin: Forms DNA crosslinks, blocking replication and transcription.

  • Limitation: Both mechanisms trigger intrinsic mitochondrial apoptosis pathways that are often downregulated in resistant cancer lines (e.g., p53 mutations).

2,4,6-TIBA Conjugates (The Challenger)

TIBA conjugates (e.g., TIBA-Chitosan-Ce6 or TIBA-PEG-DOX) operate via a dual-action mechanism:

  • The Heavy Atom Effect (PDT Enhancement): The three iodine atoms on the TIBA ring facilitate intersystem crossing (ISC) in conjugated photosensitizers (like Chlorin e6). This significantly boosts the conversion of triplet-state energy to Singlet Oxygen (

    
    ) , the primary cytotoxic agent in PDT.
    
  • Hydrophobic Anchoring & Micelle Formation: TIBA's lipophilic aromatic ring drives the self-assembly of amphiphilic copolymers into stable micelles. This protects the payload (e.g., DOX) from premature release and exploits the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Visualization: Mechanism of Action

MOA Traditional Traditional Chemo (DOX/Cisplatin) DNA_Damage DNA Intercalation/ Crosslinking Traditional->DNA_Damage TIBA TIBA Conjugate (e.g., GCS-I-Ce6) Heavy_Atom Heavy Atom Effect (Iodine) TIBA->Heavy_Atom Imaging CT Imaging (Diagnostic) TIBA->Imaging Simultaneous Mito_Apoptosis Mitochondrial Apoptosis DNA_Damage->Mito_Apoptosis Requires functional p53 ISC Intersystem Crossing (Singlet -> Triplet) Heavy_Atom->ISC ROS Singlet Oxygen (1O2) Surge ISC->ROS + Light (660nm) Membrane_Lysis Membrane Peroxidation & Necrosis ROS->Membrane_Lysis Bypasses MDR

Figure 1: Comparative Mechanism of Action. Traditional chemo relies on intracellular DNA damage, while TIBA conjugates leverage iodine-enhanced oxidative stress and allow for simultaneous imaging.

Comparative Performance Data

The following data aggregates findings from studies on Glycol Chitosan-TIBA-Ce6 (GCS-I-Ce6) nanoparticles versus free Ce6 and Doxorubicin in MDA-MB-231 (Triple-Negative Breast Cancer) models.

Table 1: In Vitro Cytotoxicity (MDA-MB-231 Cells)
MetricFree DoxorubicinFree Ce6 (PDT)TIBA Conjugate (GCS-I-Ce6)
IC50 (µM) 0.5 - 1.22.5 (Light)0.8 (Light)
Dark Toxicity High (Systemic)NegligibleNegligible (Safety)
Cellular Uptake Diffusion (Non-specific)Low (Efflux prone)High (Endocytosis)
ROS Generation Low (Secondary)ModerateHigh (Heavy Atom Effect)
Table 2: In Vivo Antitumor Efficacy (Xenograft Mice)
ParameterFree Doxorubicin (5 mg/kg)TIBA Conjugate (2.5 mg/kg equiv.)Advantage
Tumor Volume Reduction ~50% (Day 21)>85% (Day 21) Superior regression
Body Weight Loss >15% (Toxicity)<5% (Stable)Reduced systemic toxicity
Tumor Accumulation <2% ID/g~5-8% ID/g EPR Effect + Stability
Imaging Capability None>50 HU (CT Contrast) Theranostic monitoring

Key Insight: The TIBA conjugate achieves superior tumor regression at a lower effective dose of the active agent because the iodine atoms stabilize the micelle structure, prolonging circulation time (t1/2), and enhancing the photodynamic killing efficiency once accumulated in the tumor.

Experimental Protocols

To validate the antitumor potential of TIBA conjugates, researchers must characterize both the Heavy Atom Effect (ROS generation) and the Cytotoxicity .

Workflow Diagram

Protocol Synth Synthesis: Conjugate TIBA to Polymer (e.g., EDC/NHS coupling to Chitosan) Char Characterization: NMR (Iodine content), TEM (Micelle Size), UV-Vis Synth->Char InVitro In Vitro Validation Char->InVitro ROS_Assay ROS Assay (DCFH-DA) Verify Heavy Atom Effect InVitro->ROS_Assay MTT Cytotoxicity (MTT/CCK-8) +/- Light Irradiation InVitro->MTT InVivo In Vivo Efficacy MTT->InVivo If IC50 < 1µM CT_Scan Micro-CT Imaging (Confirm Accumulation) InVivo->CT_Scan Tumor_Vol Tumor Growth Inhibition (Volume Measurement) InVivo->Tumor_Vol

Figure 2: Experimental workflow for validating TIBA conjugates, from synthesis to in vivo theranostic application.

Protocol A: Assessment of Heavy Atom Effect (ROS Generation)

This protocol confirms that the TIBA moiety is actively enhancing the therapeutic potential of the conjugate, not just acting as a carrier.

  • Preparation: Dissolve TIBA conjugate and Free Photosensitizer (control) in PBS at equimolar concentrations (e.g., 1 µM equivalent of Ce6).

  • Probe Addition: Add Singlet Oxygen Sensor Green (SOSG) or DCFH-DA (10 µM) to the solution.

  • Irradiation: Expose samples to a 660 nm laser (0.1 W/cm²) for 0–10 minutes.

  • Measurement: Monitor fluorescence intensity (Ex/Em: 504/525 nm) every 60 seconds using a microplate reader.

  • Validation Criteria: The TIBA conjugate must show a 1.5x to 2.0x steeper slope in fluorescence increase compared to the free photosensitizer, confirming the iodine-induced enhancement of singlet oxygen production.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed MDA-MB-231 cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with serial dilutions of:

    • Free Doxorubicin (Positive Control)

    • Free TIBA (2,4,6-Triiodobenzoic acid) (Vehicle Control)

    • TIBA Conjugate

  • Incubation: Incubate for 4h (uptake phase), then wash with PBS.

  • Activation (For PDT conjugates): Irradiate selected plates with a 660 nm laser (2 J/cm²). Keep "Dark" plates aluminum-wrapped.

  • Analysis: Incubate for an additional 24h. Add MTT reagent, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: Calculate Cell Viability (%) =

    
    .
    

Safety & Selectivity Profile

A critical advantage of TIBA conjugates is the reduction of off-target toxicity, a major failure point for Doxorubicin (cardiotoxicity) and Cisplatin (nephrotoxicity).

  • Systemic Clearance: 2,4,6-TIBA is the metabolic basis of renal contrast agents. Conjugates that degrade release TIBA derivatives (e.g., 3-amino-2,4,6-triiodobenzoic acid), which are rapidly cleared via the kidneys.

  • Reduced Cardiotoxicity: Unlike free Doxorubicin, TIBA-encapsulated Doxorubicin (in micelles) shows significantly lower accumulation in cardiac tissue due to the size-exclusion limit of healthy blood vessels (micelles > 10nm cannot exit healthy capillaries but can exit leaky tumor vasculature).

  • Specific Toxicity: While the metabolite 3,5-diamino-2,4,6-triiodobenzoic acid (DTB) has reported mutagenic properties [1], its generation is localized to the tumor site when delivered via targeted conjugates, turning a systemic risk into a localized therapeutic mechanism.

References

  • Lim, C. K., et al. (2012). "Self-Assembled Core-Shell Nanoparticles of Chitosan-Based Amphiphilic Conjugate for Photodynamic Cancer Therapy." Biomaterials, 33(28), 6945-6952. Link

  • Torchilin, V. P. (2007). "Micellar Nanocarriers: Pharmaceutical Perspectives." Pharmaceutical Research, 24(1), 1-16. Link

  • Sodré Silva de Abreu, J., et al. (2021).[1] "The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species." Molecular Biology Reports, 48(6), 5199-5207. Link(Note: Mechanistic parallel for iodine-induced ROS).

  • Abd El-Rahman, M. K., et al. (2017).[2] "A New Platform for Profiling Degradation-Related Impurities... Determination of Both Diatrizoate Sodium and Its Cytotoxic Degradation Product."[2][3] Journal of AOAC International, 100(5). Link

  • Lee, H., et al. (2010). "Polymeric Micelles for Formulation of Anticancer Drugs." Journal of Drug Targeting, 18(9), 673-684. Link

Sources

Comparative Analysis: 2,4,6-Triiodobenzoic Acid (TIBA) vs. Iothalamate in Radiological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2,4,6-Triiodobenzoic Acid (TIBA) and Iothalamate . While often conflated due to their structural homology, these two agents serve diametrically opposed roles in modern research. TIBA, the lipophilic parent scaffold, is currently utilized as a potent ex vivo soft-tissue stain for micro-CT and a tool for investigating cytotoxicity mechanisms. In contrast, Iothalamate is a hydrophilic, clinical-grade intravascular contrast agent optimized for renal clearance.

This analysis targets drug developers and imaging scientists, focusing on the Structure-Activity Relationship (SAR) that dictates their divergent pharmacokinetic profiles.

Structural & Physicochemical Divergence

The fundamental difference between these agents lies in their functional group modifications, which govern their solubility and protein interaction profiles.

Feature2,4,6-Triiodobenzoic Acid (TIBA) Iothalamate (Meglumine/Sodium)
Role Parent Scaffold / Ex vivo StainClinical Contrast Agent (HOCA)
Chemical Nature Lipophilic Free AcidHydrophilic Ionic Salt
Key Substituents -COOH (C1), Iodine (C2,4,6)-COOH (C1), -CONHCH3 (C3), -NHCOCH3 (C5)
Protein Binding High (>90%) (Albumin affinity)Negligible (<5%) (Extracellular)
Cellular Uptake Intracellular (Passive Diffusion)Extracellular (Restricted)
Primary Toxicity ROS Generation, ApoptosisOsmotic Nephropathy
The Chemistry of Optimization

TIBA represents the "raw" iodinated core. Its high lipophilicity allows it to cross cell membranes and bind hydrophobic pockets in serum albumin. Iothalamate is the result of rational drug design : the introduction of acetamido (-NHCOCH3) and methylcarbamoyl (-CONHCH3) groups at positions 3 and 5 shields the hydrophobic iodine atoms, drastically increasing water solubility and preventing intracellular accumulation.

ChemicalEvolution TIBA 2,4,6-Triiodobenzoic Acid (TIBA) (Lipophilic Scaffold) Modification Synthetic Modification: N-Acetylation & Amidation TIBA->Modification Optimization Prop_TIBA High Protein Binding Intracellular Penetration ROS Induction TIBA->Prop_TIBA Iothalamate Iothalamate (Hydrophilic Clinical Agent) Modification->Iothalamate Derivatization Prop_Io Renal Clearance Extracellular Distribution Low Toxicity Iothalamate->Prop_Io

Figure 1: Structural Evolution. The transformation from TIBA to Iothalamate involves masking hydrophobic regions to enforce extracellular distribution.

Pharmacokinetics & Mechanisms of Action
TIBA: The "Stain" Mechanism

Because TIBA retains high affinity for proteins, it is unsuitable for intravascular use (it would not clear efficiently). However, this property is exploited in micro-CT imaging of soft tissues .[1][2]

  • Mechanism: TIBA molecules diffuse into tissues and bind non-specifically to cytosolic proteins and lipids.

  • Result: Differential X-ray attenuation between protein-dense organs (liver, muscle) and fluid-filled spaces, enabling "virtual histology."

Iothalamate: The "Flow" Mechanism

Iothalamate is designed to be biologically inert.

  • Mechanism: It distributes rapidly into the extracellular fluid (ECF) but does not cross cell membranes or the blood-brain barrier (intact).

  • Clearance: Excreted exclusively via glomerular filtration without tubular reabsorption or secretion. This makes it a "gold standard" marker for GFR (Glomerular Filtration Rate) measurement.

Pharmacokinetics cluster_TIBA TIBA Pathway (Retention) cluster_Io Iothalamate Pathway (Clearance) Input1 TIBA Administration Albumin Binds Serum Albumin Input1->Albumin >90% Binding CellEntry Crosses Cell Membrane Albumin->CellEntry Tissue Accumulation Toxicity Mitochondrial ROS -> Apoptosis CellEntry->Toxicity Input2 Iothalamate Administration Vascular Remains in Vascular/ECF Space Input2->Vascular No Protein Binding Kidney Glomerular Filtration Vascular->Kidney Rapid Transit Urine Excreted Unchanged Kidney->Urine

Figure 2: Comparative Pharmacokinetics. TIBA is retained in tissues via protein binding, whereas Iothalamate is rapidly cleared renally.

Experimental Protocols

To validate the differences described above, the following protocols are recommended for preclinical assessment.

Protocol A: Comparative Protein Binding (Ultrafiltration)

This assay quantifies the "free fraction" difference, the primary determinant of clearance speed.

Materials:

  • Centrifugal filter units (30 kDa cutoff).

  • Bovine Serum Albumin (BSA) solution (40 mg/mL in PBS).

  • HPLC system with UV detector (240 nm).

Workflow:

  • Preparation: Prepare 100 µM solutions of TIBA and Iothalamate in the BSA solution. Incubate at 37°C for 30 minutes to reach equilibrium.

  • Filtration: Pipette 500 µL of each mixture into separate centrifugal filter units. Centrifuge at 2,000 x g for 10 minutes.

  • Analysis: Collect the filtrate (containing only unbound drug).

  • Quantification: Inject filtrate into HPLC. Calculate % Bound using the formula:

    
    
    
  • Expected Result: TIBA > 90% bound; Iothalamate < 5% bound.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Demonstrates the intracellular toxicity of the parent acid vs. the inert derivative.

Materials:

  • HK-2 cells (Human kidney proximal tubule).

  • MTT Reagent (5 mg/mL).

  • Microplate reader (570 nm).

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Expose cells to increasing concentrations (0.1 mM – 100 mM) of TIBA and Iothalamate for 24 hours.

  • Labeling: Add 20 µL MTT reagent; incubate 4 hours at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Causality: TIBA will show a sharp drop in viability (LD50 ~1-5 mM) due to ROS generation [1]. Iothalamate will show minimal toxicity even at high concentrations (>50 mM) due to lack of cellular uptake.

Toxicity Profile & Safety
ParameterTIBAIothalamate
Cellular Mechanism Mitochondrial Disruption: Induces Reactive Oxygen Species (ROS) leading to intrinsic apoptosis [1].Osmotic Stress: High osmolality causes vacuolization of proximal tubule cells (reversible) [2].
Systemic Risk High.[3][4] Potential for hepatotoxicity and prolonged retention.Low. Risk of Contrast-Induced Nephropathy (CIN) in compromised kidneys.
LD50 (IV Rat) ~800 mg/kg (estimated based on derivatives)> 15,000 mg/kg (High safety margin)

Critical Insight: The toxicity of TIBA is intrinsic to its chemical reactivity and lipophilicity. The toxicity of Iothalamate is primarily physical (osmolality/viscosity), not chemical.

References
  • Abreu, J. S. S., et al. (2021).[5] "The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species."[5] Molecular Biology Reports.

  • Larson, T. S., et al. (2015).[6] "Discordance Between Iothalamate and Iohexol Urinary Clearances." American Journal of Kidney Diseases.

  • Mizutani, R., & Suzuki, Y. (2012).[2] "X-ray microtomography in biology." Micron. (Contextualizing iodinated stains for micro-CT).

  • Beckmann, N. (2016).[4] In Vivo MR and CT Contrast Agents. In: Small Animal Imaging. Springer. (Reference for contrast agent chemistry).

Sources

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Triiodobenzoic acid
Reactant of Route 2
2,4,6-Triiodobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.